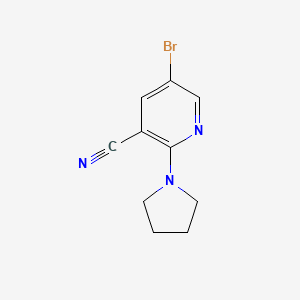

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated pyridine derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals. chemrxiv.org The presence of a halogen atom, such as bromine, on the pyridine ring serves multiple purposes. It can act as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse array of more complex molecules. chemrxiv.orgnih.gov This versatility is invaluable for structure-activity relationship (SAR) studies in drug discovery, where even small molecular changes can significantly impact biological activity. chemrxiv.org

Furthermore, the introduction of a halogen can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in the design of effective drug candidates. frontiersin.org The regioselective halogenation of pyridines is a vital process for creating these valuable intermediates. chemrxiv.org

The Nicotinonitrile Scaffold as a Privileged Structure in Contemporary Chemical Research

The nicotinonitrile, or 3-cyanopyridine, framework is recognized as a "privileged structure" in medicinal chemistry. ekb.egbohrium.comekb.eg This term refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. frontiersin.org The pyridine ring system is a common feature in many natural products and synthetic drugs. ekb.eg

Numerous studies have focused on synthesizing nicotinonitrile derivatives due to their diverse and significant biological activities. ekb.egbohrium.comresearchgate.net Marketed drugs such as bosutinib, milrinone, and neratinib (B1684480) contain the nicotinonitrile core, highlighting its therapeutic importance. ekb.egbohrium.comekb.eg Researchers continue to explore this scaffold to enhance its existing biological effects and uncover new therapeutic applications. ekb.egbohrium.com

Structural Analysis of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: A Core Research Focus

This compound is a specific molecule that combines the key features of both halogenated pyridines and nicotinonitriles. Its structure consists of a central pyridine ring substituted with a bromo group at the 5-position, a cyano group at the 3-position (making it a nicotinonitrile), and a pyrrolidin-1-yl group at the 2-position.

The strategic placement of these functional groups creates a molecule with distinct chemical properties and potential for further synthetic elaboration. The bromine atom provides a reactive site for cross-coupling reactions, the pyrrolidine (B122466) ring can influence solubility and receptor binding, and the nitrile group can participate in various chemical transformations or act as a key interaction point with biological targets.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1356074-35-5 bldpharm.com |

| Molecular Formula | C10H10BrN3 |

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 5-bromo-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |

This particular arrangement of functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules for various research applications. The interplay between the electron-withdrawing nitrile group, the reactive bromo substituent, and the electron-donating pyrrolidine ring creates a unique electronic and steric environment that is of significant interest to synthetic and medicinal chemists.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2 |

InChI Key |

MBANRWRTALZQKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Br)C#N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Disconnections for the 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile Scaffold

Retrosynthetic analysis of this compound identifies several key disconnections that form the basis of logical synthetic routes. The primary disconnections involve the carbon-nitrogen bond of the pyrrolidine (B122466) substituent, the carbon-bromine bond, and the bonds forming the pyridine (B92270) ring itself.

Primary Disconnections:

C-N Bond Disconnection (Pyrrolidine Ring): The bond between the C2 position of the pyridine ring and the pyrrolidine nitrogen is a prime candidate for disconnection. This retrosynthetic step suggests a nucleophilic aromatic substitution pathway, where pyrrolidine acts as the nucleophile. The corresponding synthetic precursor, or synthon, would be a 2-halo-5-bromonicotinonitrile, such as 5-bromo-2-chloronicotinonitrile. This is a common and effective strategy for introducing amino substituents onto electron-deficient pyridine rings. researchgate.net

C-Br Bond Disconnection: An alternative disconnection breaks the bond between the C5 position and the bromine atom. This approach leads to the intermediate 2-(pyrrolidin-1-yl)nicotinonitrile (B1366758). The synthesis would then involve the regioselective bromination of this intermediate. The electron-donating nature of the pyrrolidinyl group at the C2 position strongly directs electrophilic substitution to the C5 position, making this a viable strategy. researchgate.netacs.org

Pyridine Ring Disconnection: A more fundamental disconnection involves breaking down the nicotinonitrile core. This leads to acyclic precursors. Drawing from established pyridine synthesis methods, the ring can be retrospectively disassembled into simpler building blocks, such as malononitrile (B47326), an ammonia (B1221849) source, and a four-carbon fragment containing the bromine atom. rsc.orgresearchgate.net This approach often utilizes multicomponent reactions to construct the heterocyclic core in a single step.

These disconnections highlight three major strategic approaches to the synthesis:

Build a pre-functionalized (brominated) pyridine ring and subsequently add the pyrrolidine group.

Construct the 2-(pyrrolidin-1-yl)pyridine (B2521158) system first, followed by selective bromination.

Assemble the fully substituted pyridine ring from acyclic components in a convergent manner.

Strategies for the Construction of the Nicotinonitrile Core

Multicomponent reactions (MCRs) have become a cornerstone of heterocyclic synthesis due to their efficiency, convergence, and atom economy. rsc.org These reactions allow for the construction of complex molecules like substituted pyridines in a single synthetic operation from three or more simple starting materials. rsc.orgresearchgate.net

A common MCR strategy for synthesizing cyanopyridines involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, a Michael donor, and an ammonia source. rsc.orgacs.org For instance, a four-component reaction of an aldehyde, malononitrile, a 1,3-dicarbonyl compound, and an alcohol (acting as both reactant and solvent) in the presence of a base can yield highly functionalized pyridines. rsc.orgresearchgate.netrsc.org The mechanism typically involves a series of sequential Knoevenagel condensations, Michael additions, and a final cyclization/aromatization step to form the stable pyridine ring. researchgate.net Various catalysts, including basic ionic liquids and lanthanum-doped hydrotalcite, have been developed to improve yields and facilitate greener reaction conditions. tandfonline.com

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde, Malononitrile, 1,3-Dicarbonyl Compound, Alcohol | NaOH, mild conditions | Substituted Pyridines | rsc.org, rsc.org, researchgate.net |

| Aldehyde, Malononitrile, Thiophenol | Basic Ionic Liquid or Lewis Acids (InCl₃, ZnCl₂) | 3,5-Dicarbonitrile-pyridines | rsc.org |

| Benzaldehyde, Malononitrile, Thiophenol | Hydrotalcite-Lanthanum Nanocatalyst | 2-Amino-3,5-dicyano-6-sulfanyl Pyridine Derivatives | tandfonline.com |

| p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Microwave Irradiation, Ethanol | 3-Pyridine Derivatives | acs.org |

Malononitrile is a versatile and fundamental building block in the synthesis of nicotinonitriles due to its dual nitrile functionality and acidic methylene protons. google.com Knoevenagel condensation of malononitrile with various aldehydes or ketones is a key C-C bond-forming step, creating an activated intermediate poised for cyclization. organic-chemistry.orgnih.gov

One powerful method is the one-pot reductive alkylation of malononitrile with aromatic aldehydes. This process involves an initial Knoevenagel condensation followed by a reduction, which can be controlled to produce monosubstituted malononitriles. organic-chemistry.org These intermediates can then participate in further reactions to build the pyridine ring. Furthermore, photoenzymatic methods have been developed for the asymmetric synthesis of chiral malononitrile derivatives, showcasing the compound's versatility. rsc.org

The reaction of malononitrile dimer (2-amino-1,1,3-tricyanopropene) with halogenated pyridines, such as 2,6-dichloronicotinonitrile, demonstrates another route where malononitrile derivatives act as nucleophiles to build more complex structures. researchgate.net These reactions underscore the utility of malononitrile and its derivatives in cyclization and substitution pathways leading to the nicotinonitrile core.

Introduction and Functionalization of the Bromine Substituent at the 5-Position

The introduction of the bromine atom at the C5 position of the pyridine ring must be performed with high regioselectivity. This can be accomplished either through direct electrophilic bromination of an activated pyridine ring or through more complex, multi-step sequences involving halogen-exchange or directed metalation.

Direct bromination is often the most straightforward method. The key to its success lies in the electronic properties of the pyridine ring. A pre-existing electron-donating group at the C2 position, such as an amino group, strongly activates the ring towards electrophilic aromatic substitution and directs the incoming electrophile (Br+) to the C5 position. acs.org The pyrrolidinyl group in the target molecule functions as such an activating and directing group.

Several methods have been developed for the regioselective C5-bromination of 2-aminopyridine (B139424) and its derivatives. researchgate.net These protocols often use specific brominating agents and conditions to maximize selectivity and yield while minimizing the formation of byproducts. google.compatsnap.com For example, N-Bromosuccinimide (NBS) in acetonitrile (B52724) is effective for the C5-bromination of 2-aminopyridine. chemicalbook.com Other reported systems include using 1-butylpyridinium (B1220074) bromide with hydrogen peroxide as a green oxidant or employing phenyltrimethylammonium (B184261) tribromide in solvents like chloroform. researchgate.netgoogle.com

Table 2: Reagents for Regioselective C5-Bromination of 2-Aminopyridines

| Brominating Agent | Co-reagent / Solvent | Key Features | Reference(s) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Good regioselectivity (>20:1) at 0-5 °C. | chemicalbook.com |

| 1-Butylpyridinium Bromide | Hydrogen Peroxide (H₂O₂) | Environmentally friendly protocol; H₂O₂ acts as a green oxidant. | researchgate.net |

| Phenyltrimethylammonium Tribromide | Chloroform or Dichloromethane | Mild conditions (20-50 °C), avoids many byproducts. | google.com, patsnap.com |

| Liquid Bromine | Acetic Anhydride / Acetic Acid | Traditional method, often involves N-acylation protection first. | researchgate.net, google.com |

| Tetrabutylammonium Bromide (TBABr) | LiClO₄, MeCN/HOAc | Electrochemical method using an amino directing group. | acs.org |

When direct bromination is not feasible or gives poor selectivity, alternative strategies such as halogen-exchange reactions or directed ortho-metalation can be employed. znaturforsch.com Halogen-exchange reactions typically involve the conversion of a more reactive halogen, like iodine, to a less reactive one, like bromine, or vice-versa. More relevant to this synthesis is the metal-halogen exchange, where a bromo- or iodo-pyridine is treated with an organolithium or organomagnesium reagent. znaturforsch.comacs.org For instance, treating a bromopyridine with n-butyllithium or iPrMgCl can generate a lithiated or magnesiated pyridine species, which can then be quenched with an electrophilic bromine source (e.g., Br₂) to install the bromine atom. znaturforsch.comthieme-connect.com This method's regioselectivity is dictated by the position of the initial halogen. acs.org

Directed ortho-metalation (DoM) is another powerful tool. A directing metalation group (DMG) on the pyridine ring, such as an amide or methoxy (B1213986) group, can direct a strong base (e.g., LDA or TMP-based reagents) to deprotonate the adjacent ortho-position. znaturforsch.com The resulting organometallic intermediate can then be trapped with an electrophile. While less direct for C5 functionalization relative to a C2 substituent, combining these strategies—for example, using a C4-directing group on a pre-brominated ring—allows for intricate functionalization patterns. These advanced techniques provide synthetic flexibility, enabling the construction of the target molecule when simpler methods fail. znaturforsch.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom at the 5-position of the nicotinonitrile ring serves as a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. youtube.com This methodology is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. youtube.commdpi.com The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. nih.govmdpi.com This approach allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the nicotinonitrile core, which is a common strategy in the development of pharmaceutical agents. researchgate.netnih.gov

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene. libretexts.org The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.orgconnectjournals.com This reaction is valuable for synthesizing vinyl-substituted nicotinonitrile derivatives.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base like an amine. researchgate.netscirp.org This method provides access to 5-alkynyl-2-(pyrrolidin-1-yl)nicotinonitriles, which are versatile intermediates for further transformations, including the synthesis of heterocycles or for use in click chemistry. soton.ac.ukmdpi.comresearchgate.net

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org It enables the coupling of the aryl bromide with a wide range of primary or secondary amines, catalyzed by a palladium complex with specialized phosphine ligands. nih.govnih.gov This reaction allows for the synthesis of 5-amino-substituted nicotinonitrile derivatives, replacing the bromine with various amino groups.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Pd(PPh₃)₄, Pd(dppf)Cl₂, K₂CO₃, K₃PO₄ | 5-Aryl/Alkyl-nicotinonitrile |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | C(sp²)–C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 5-Vinyl-nicotinonitrile |

| Sonogashira Coupling | Terminal Alkyne (e.g., H–C≡C-R) | C(sp²)–C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-nicotinonitrile |

| Buchwald-Hartwig Amination | Amine (e.g., R¹R²NH) | C(sp²)–N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-Amino-nicotinonitrile |

Synthetic Routes for Incorporating the Pyrrolidin-1-yl Moiety at the 2-Position

The introduction of the pyrrolidinyl group is a critical step in the synthesis of the title compound. This is typically achieved by targeting a suitable precursor, such as a 2-halonicotinonitrile.

Nucleophilic aromatic substitution (SNAr) is a primary and efficient method for installing the pyrrolidin-1-yl group. youtube.com In this reaction, a 2-halo-5-bromonicotinonitrile (e.g., 2-chloro- or 2-fluoro-5-bromonicotinonitrile) serves as the substrate. The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the cyano group. nih.gov Pyrrolidine, acting as a nucleophile, attacks the carbon at the 2-position, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields this compound. youtube.comnih.gov The reaction is often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen halide formed.

Alternative strategies focus on constructing the pyrrolidine ring after the nitrogen atom has been attached to the nicotinonitrile core or through other cyclization methods. organic-chemistry.org One potential, though less direct, approach involves the initial alkylation of an amino group at the 2-position with a bifunctional reagent, such as 1,4-dihalobutane, followed by an intramolecular cyclization to form the pyrrolidine ring. nih.gov Tandem reactions, where a series of bond-forming events occur in a single pot, can also be designed to produce functionalized pyrrolidines. nih.govresearchgate.net For instance, a precursor with an amine tethered to an alkyne could undergo a cyclization/alkylation sequence to form the desired pyrrolidine ring system. nih.gov

Derivatization and Further Functionalization of the this compound Scaffold

Beyond modifications at the bromine site, the nitrile group and the pyrrolidine ring offer additional opportunities for chemical diversification.

The nitrile (cyano) group is a versatile functional group that can be transformed into a variety of other moieties.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). nih.gov This transformation is useful for introducing hydrogen bond donors and acceptors, which can be critical for biological activity.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form a tetrazole ring. The tetrazole is often considered a bioisostere of a carboxylic acid.

Amidoxime Formation: Reaction with hydroxylamine (B1172632) converts the nitrile into an N'-hydroxy-picolinimidamide, also known as an amidoxime. soton.ac.uk Amidoximes are important functional groups in medicinal chemistry, often serving as precursors for 1,2,4-oxadiazoles or acting as pharmacophores themselves. soton.ac.uk

Table 2: Potential Transformations of the Nitrile Group

| Reagent(s) | Resulting Functional Group | Functional Group Name |

|---|---|---|

| H₂O, H⁺ or OH⁻ | -CONH₂ | Carboxamide |

| H₂O, H⁺ or OH⁻ (stronger conditions) | -COOH | Carboxylic Acid |

| LiAlH₄ or H₂/Catalyst | -CH₂NH₂ | Aminomethyl |

| NaN₃, NH₄Cl | -CN₄H | Tetrazole |

| NH₂OH·HCl, Base | -C(NH₂)NOH | Amidoxime |

The saturated pyrrolidine ring itself can be a target for further functionalization, which can influence the molecule's three-dimensional shape and physicochemical properties. researchgate.netnih.gov The non-planar, puckered nature of the pyrrolidine ring allows it to explore three-dimensional space, which can be advantageous for binding to biological targets. nih.gov Synthetic strategies can include the introduction of substituents at the 3- and 4-positions of the ring. If a chiral pyrrolidine derivative is used in the initial synthesis, specific stereoisomers can be prepared, which is crucial as different stereoisomers can exhibit vastly different biological profiles. researchgate.net More complex transformations could involve photo-promoted ring contraction to yield different nitrogen-containing heterocyclic systems. nih.gov

Remote Functionalization of the Pyridine Nucleus

The functionalization of the pyridine ring is a complex challenge due to the electronic properties of the heterocycle. The electron-poor nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts can complicate direct and selective modifications. rsc.org Traditional approaches often rely on building the functionalized ring from acyclic precursors. rsc.org However, direct C-H functionalization has emerged as a powerful strategy to install new groups onto the pyridine core, minimizing waste and improving atom economy. rsc.org

Transition-metal catalysis is a primary tool for achieving C-H functionalization of pyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org These reactions can introduce alkyl, aryl, and other functional groups at various positions on the ring. beilstein-journals.org While direct functionalization of this compound is not extensively documented, principles from related systems suggest potential pathways. For instance, achieving regioselectivity in pyridine C-H activation is a significant hurdle. beilstein-journals.org Advanced strategies have been developed to control the site of functionalization. One innovative approach involves the use of oxazino pyridine intermediates, where subsequent functionalization can be directed to the para-position relative to the nitrogen by simply switching to acidic reaction conditions. nih.gov This pH-dependent selectivity offers a sophisticated, catalyst-free method for controlled remote functionalization. nih.gov

Strategies for remote C-H functionalization could hypothetically be applied to the this compound scaffold as shown in the table below.

| Functionalization Position | Potential Method | Catalyst/Reagent Example | Outcome |

| C-4 (para to N) | pH-switched functionalization via oxazino intermediate | Acidic Media (e.g., TFA) | para-Alkylation or Arylation nih.gov |

| C-6 (ortho to N) | Nickel/Lewis Acid Catalysis | Ni(cod)₂ / AlMe₃ | ortho-Alkenylation nih.gov |

| C-3/C-4 | Transition-Metal Catalyzed C-H Activation | Rhodium or Iridium complexes | Arylation/Alkylation beilstein-journals.org |

Optimization of Reaction Conditions and Sustainable Synthesis Approaches

Modern synthetic chemistry prioritizes the development of processes that are not only efficient but also environmentally benign. This involves optimizing reaction parameters and exploring greener alternatives to conventional methods.

The application of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can dramatically improve chemical reactions. researchgate.netnih.gov Microwave-assisted synthesis often leads to significant rate enhancements, reduced reaction times (from hours to minutes), and higher yields compared to conventional heating methods. nih.gov These benefits stem from the efficient and rapid heating of the reaction mixture.

Sonochemistry, the application of ultrasound to chemical reactions, facilitates the synthesis of various heterocyclic compounds, including pyridine derivatives. researchgate.netnih.gov The physical phenomena of acoustic cavitation—the formation, growth, and collapse of bubbles—create localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. tandfonline.com This technique has been successfully used to prepare polysubstituted pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines, often with improved yields and shorter reaction times under catalyst-free or environmentally friendly conditions. nih.govtandfonline.com

The following table illustrates a hypothetical comparison for a key synthetic step, such as the nucleophilic substitution of a precursor like 2,5-dibromonicotinonitrile (B572566) with pyrrolidine, based on general findings in heterocyclic synthesis.

| Parameter | Conventional Heating | Microwave Irradiation | Sonochemistry |

| Reaction Time | 8 - 24 hours | 10 - 30 minutes nih.gov | 20 - 60 minutes nih.gov |

| Typical Yield | Moderate to Good | Good to Excellent nih.gov | Good to Excellent nih.gov |

| Energy Input | High | Low | Low researchgate.net |

| Conditions | Reflux temperature | Controlled temperature/pressure | 85°C (example) nih.gov |

Solvents are a major contributor to chemical waste. Green chemistry principles encourage the reduction or elimination of hazardous solvents. One approach is to perform reactions under solvent-free conditions, which is often coupled with catalysis or microwave assistance. researchgate.netmdpi.com For example, magnetic nanocatalysts have been used for the synthesis of nicotinonitrile derivatives under solvent-free conditions, allowing for high yields and easy catalyst recovery. researchgate.net

Another strategy is the replacement of traditional petroleum-derived solvents with bio-based, sustainable alternatives. Eucalyptol (1,8-cineole), the main component of eucalyptus oil, has emerged as a viable green solvent for organic synthesis. rsc.orgmdpi.com It is a bio-based, non-toxic, and water-immiscible solvent that has been successfully employed in various transformations, including palladium-catalyzed cross-coupling reactions to create heterocyclic compounds. rsc.orgijarsct.co.inresearchgate.net Its application in the synthesis of highly functionalized pyridines has been demonstrated, proving it to be a good alternative to conventional solvents. mdpi.com

| Solvent | Source | Boiling Point (°C) | Key Properties |

| Toluene | Petroleum | 111 | Common, but toxic and volatile |

| DMF | Petroleum | 153 | High-boiling polar aprotic, toxic |

| Eucalyptol | Biomass (Eucalyptus) mdpi.com | 176 | Green, bio-based, low toxicity rsc.orgresearchgate.net |

| Water | Natural | 100 | Ultimate green solvent, limited organic solubility |

Catalysis is a cornerstone of efficient and selective chemical synthesis. For a molecule like this compound, various catalytic systems can be envisioned for its synthesis and subsequent functionalization. The initial synthesis likely involves a nucleophilic aromatic substitution where the pyrrolidine ring displaces a leaving group (e.g., a halogen) at the C-2 position of a nicotinonitrile precursor.

For further transformations, the bromine atom at the C-5 position serves as a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bond formation with boronic acids) or Buchwald-Hartwig (for C-N bond formation with amines) are standard methods for functionalizing such aryl bromides. nih.gov

More advanced catalytic systems focus on improving sustainability and reusability. For the synthesis of nicotinonitriles, magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-based) have been developed, which can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.netmdpi.com Organocatalysis, which uses small organic molecules as catalysts, represents another metal-free approach to constructing complex molecules, including α-aminonitriles, under mild conditions. mdpi.com

| Catalyst Type | Example | Application in Pyridine/Nitrile Synthesis | Advantages |

| Transition Metal | Pd(PPh₃)₄ | Suzuki coupling of bromopyridines nih.gov | High efficiency, broad scope |

| Transition Metal | NiBr₂/Ligand | Synthesis of functionalized nitriles researchgate.net | Uses earth-abundant metal researchgate.net |

| Magnetic Nanocatalyst | Fe₃O₄@SiO₂@tosyl-carboxamide | Multicomponent synthesis of nicotinonitriles researchgate.net | Reusable, easy separation, solvent-free conditions researchgate.netmdpi.com |

| Organocatalyst | Urea/Thiourea derivatives on nanoparticles | Strecker reaction for α-aminonitriles mdpi.com | Metal-free, environmentally benign mdpi.com |

Iii. Mechanistic Organic Chemistry Studies

Elucidation of Reaction Mechanisms for Nicotinonitrile Formation

The formation of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The likely precursor for this synthesis is a di-halogenated nicotinonitrile, such as 5-bromo-2-chloronicotinonitrile. The pyrrolidine (B122466) acts as the nucleophile, displacing the chlorine atom at the C-2 position of the pyridine (B92270) ring.

The mechanism is a two-step addition-elimination process. In the first step, which is generally the rate-determining step, the nucleophilic pyrrolidine attacks the electron-deficient C-2 carbon of the pyridine ring. This attack temporarily disrupts the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom of the ring and the cyano group. stackexchange.comquora.com

The preference for nucleophilic attack at the C-2 (and C-4) position over the C-3 position is a well-established principle in pyridine chemistry. stackexchange.comquora.com When the nucleophile attacks at the C-2 or C-4 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.comquora.com In contrast, attack at the C-3 position does not allow for this stabilization. stackexchange.com

The general reaction scheme is as follows:

Step 1: Nucleophilic Addition (Rate-determining)Step 2: Elimination of Leaving GroupDetailed Mechanistic Investigations of Regioselective Bromination

The introduction of a bromine atom at the C-5 position of the 2-(pyrrolidin-1-yl)nicotinonitrile (B1366758) scaffold occurs via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the pyridine ring: the pyrrolidinyl group at C-2 and the cyano group at C-3.

The pyrrolidinyl group is a strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the pyridine ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Conversely, the cyano group is a deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.

Considering the positions relative to the powerful activating pyrrolidinyl group at C-2, the ortho-position is C-3 and the para-position is C-5. Since the C-3 position is already substituted with a cyano group, the electrophilic attack is directed to the C-5 position. The electron-donating effect of the pyrrolidinyl group strongly activates the C-5 position, making it the most favorable site for bromination.

The mechanism involves the generation of an electrophilic bromine species, typically from a reagent like N-Bromosuccinimide (NBS) in the presence of an acid catalyst, or molecular bromine. This electrophile is then attacked by the electron-rich pyridine ring at the C-5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and is stabilized by the electron-donating pyrrolidinyl group. Finally, a proton is lost from the C-5 position to restore the aromaticity of the ring, yielding the 5-bromo product. google.com

Control experiments with radical scavengers in analogous bromination reactions have suggested that this process is not a radical-mediated pathway. fiveable.menih.gov

Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are particularly common. pearson.comnih.gov These reactions generally proceed through a catalytic cycle involving a palladium(0) species. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the nicotinonitrile derivative to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the bromide ion. This step is usually facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene. The catalytic cycle is similar to the Suzuki coupling but differs in the final steps:

Oxidative Addition: Pd(0) adds to the C-Br bond.

Migratory Insertion: The alkene inserts into the palladium-carbon bond.

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon of the former alkene is eliminated, forming the coupled product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates HX (where X is the bromide), often with the help of a base, to regenerate the Pd(0) catalyst.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound. The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the organotin reagent to the palladium center.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below:

| Catalytic Cycle Step | Description | Intermediate Species (Example: Suzuki Coupling) |

| Oxidative Addition | The Pd(0) catalyst inserts into the Aryl-Br bond. | Aryl-Pd(II)-Br |

| Transmetalation | The organic group from the coupling partner (e.g., organoboron) replaces the bromide on the palladium. | Aryl-Pd(II)-R' |

| Reductive Elimination | The two organic groups are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. | Aryl-R' + Pd(0) |

Iv. Structure Activity Relationship Sar Studies and Ligand Design

Systematic SAR Analysis of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile Analogs

The systematic dissection of the this compound molecule involves individual and combined modifications of its three key components: the nicotinonitrile core, the pyrrolidinyl group, and the bromine atom. By analyzing the impact of these changes on molecular recognition and biological activity, a comprehensive SAR profile can be established.

The nicotinonitrile core serves as a crucial scaffold for ligand presentation to target receptors. Modifications to this core can significantly alter binding affinity and selectivity. Studies on related 2-aminopyrimidine (B69317) and 2-aminonicotinate derivatives provide valuable insights into the potential SAR of the this compound scaffold. For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the nature and position of aromatic residues at the R4 and R6 positions of the pyrimidine (B1678525) core were found to profoundly influence selectivity for the A₁ adenosine (B11128) receptor (A₁AR). nih.gov Furthermore, the introduction of a methyl group at the exocyclic amino group was shown to be a key determinant of the unprecedented A₁AR selectivity profile. nih.gov

In the context of this compound, substitutions on the nicotinonitrile ring, other than the existing bromine and pyrrolidine (B122466) groups, would likely modulate electronic distribution, steric bulk, and hydrogen bonding potential, thereby affecting receptor interaction. For example, the introduction of electron-donating or electron-withdrawing groups at the 4- and 6-positions could fine-tune the electronic character of the pyridine (B92270) ring, which is known to engage in hydrogen bonding with receptor backbones in nicotinic agonists. nih.gov

To illustrate the impact of substituents on a related scaffold, the following table summarizes the SAR findings for a series of 2-amino-4,6-diarylpyrimidine-5-carbonitrile analogs as A₁AR antagonists.

Table 1: Influence of Substituents on a Related Pyrimidine-5-carbonitrile Scaffold on A₁AR Affinity

| Compound | R⁴ | R⁶ | R²' | A₁AR Kᵢ (nM) |

|---|---|---|---|---|

| 1a | Phenyl | Phenyl | H | 130 |

| 1b | 4-Methoxyphenyl | Phenyl | H | 55 |

| 1c | 4-Chlorophenyl | Phenyl | H | 80 |

| 1d | Phenyl | Phenyl | CH₃ | 12 |

| 1e | 4-Methoxyphenyl | Phenyl | CH₃ | 5.8 |

Data derived from studies on analogous 2-amino-4,6-diarylpyrimidine-5-carbonitriles. The data illustrates the principles of SAR and is not direct data for this compound analogs.

The pyrrolidinyl group at the 2-position of the nicotinonitrile core is a key feature that can influence both the conformational preferences of the molecule and its interactions within a receptor binding pocket. The stereochemistry of the pyrrolidinyl ring itself, as well as its point of attachment, can have a significant impact on biological activity.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. bldpharm.com The specific conformation can be influenced by substituents on the ring. For example, the introduction of a sterically demanding tert-butyl group at the 4-position of proline, a related five-membered heterocyclic amine, was shown to lock the pyrrolidinone ring into specific puckered conformations. bldpharm.com In the context of this compound, the presence of substituents on the pyrrolidine ring could similarly restrict its conformational flexibility, potentially leading to a more favorable or unfavorable orientation for receptor binding.

Furthermore, the stereochemistry of any chiral centers on the pyrrolidinyl group would be expected to play a critical role in molecular interactions. Enantiomers often exhibit different binding affinities and efficacies due to the chiral nature of receptor binding sites. In a series of 5-substituted-2-aminotetralin analogs, stereoselectivity was observed at the 5-HT₇ and 5-HT₁ₐ receptors, highlighting the importance of stereochemistry in achieving high affinity and selectivity. nih.gov

Table 2: Conformational Preferences of Substituted Pyrrolidine Rings

| Substituent on Pyrrolidine Ring | Preferred Conformation | Impact on Flexibility |

|---|---|---|

| Unsubstituted | Multiple low-energy conformations | High |

| 4-cis-Hydroxy | C₄-endo (envelope) | Reduced |

| 4-trans-Hydroxy | C₄-exo (envelope) | Reduced |

| 4-tert-Butyl | Pseudoequatorial orientation | Significantly Reduced |

This table illustrates general principles of how substituents can influence the conformation of a pyrrolidine ring, based on studies of related structures.

The bromine atom at the 5-position of the nicotinonitrile ring is a key feature that can influence the compound's properties in several ways. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the receptor binding site, which can contribute to binding affinity. Additionally, the electron-withdrawing nature of bromine can modulate the electronic properties of the pyridine ring.

In studies of epibatidine (B1211577) analogs, which are also nicotinic receptor agonists, the introduction of a bromine atom on the pyridine ring resulted in analogs with significantly different receptor affinities and efficacies compared to the parent compound. nih.gov For example, a bromo analog of epibatidine displayed 4- to 55-fold greater affinity for β2-containing nicotinic receptors compared to β4-containing receptors. nih.gov This demonstrates that a halogen at this position can be a key determinant of receptor subtype selectivity.

Rational Design Principles for Targeted Nicotinonitrile-Based Ligands

The insights gained from SAR studies provide a foundation for the rational design of novel ligands based on the this compound scaffold. By employing computational and medicinal chemistry strategies, it is possible to optimize the lead compound to achieve desired therapeutic properties.

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a ligand to bind to a specific receptor. mdpi.com A pharmacophore model for nicotinonitrile-based ligands would typically include features such as hydrogen bond acceptors (the nitrile nitrogen and the pyridine nitrogen), a hydrogen bond donor (if applicable on the amino group or its substituents), hydrophobic regions, and aromatic centers.

Once a pharmacophore model is developed, it can be used to guide lead optimization. mdpi.com For example, in the lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as P2Y₁₂ receptor antagonists, a shift from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide significantly increased potency. mdpi.com This highlights how iterative modifications based on SAR data can lead to improved compounds. For this compound, lead optimization strategies could involve modifying the pyrrolidine ring to introduce additional interaction points or altering the substitution pattern on the nicotinonitrile core to enhance selectivity for a particular receptor subtype.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For this compound, several bioisosteric replacements could be considered.

The nitrile group, for instance, can act as a bioisostere for a carbonyl group or a halogen. nih.gov Replacing the nitrile with other small, electron-withdrawing groups could be explored to modulate potency and metabolic stability. The bromine atom could be replaced with other halogens (e.g., chlorine or fluorine) or with other groups of similar size and electronic properties to fine-tune binding interactions.

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Nitrile (-C≡N) | Carbonyl (=O), Oxadiazole, Thiazole | Modulate polarity, hydrogen bonding capacity, and metabolic stability. nih.gov |

| Bromine (-Br) | Chlorine (-Cl), Fluorine (-F), Trifluoromethyl (-CF₃), Methyl (-CH₃) | Alter size, lipophilicity, and potential for halogen bonding. |

| Pyrrolidine Ring | Piperidine, Azetidine, Morpholine | Modify ring size, conformation, and basicity. |

This table provides examples of potential bioisosteric replacements based on established medicinal chemistry principles.

Conformational rigidity is another important concept in ligand design. By introducing structural constraints that lock the molecule into a specific, biologically active conformation, it is often possible to increase binding affinity and selectivity. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation. For the this compound scaffold, introducing substituents on the pyrrolidine ring or incorporating it into a bicyclic system could be explored to induce a more rigid and potentially more active conformation.

V. Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties and predict the behavior of this compound.

Frontier Molecular Orbital (FMO) Theory Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the π-system of the pyridine (B92270) ring. In contrast, the LUMO is likely concentrated around the electron-withdrawing nitrile group and the pyridine ring. Quantum chemical calculations can provide precise energy values and visualizations of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

This table presents illustrative data based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, red and yellow areas denote negative potential (electron-rich), indicating favorable sites for interaction with electrophiles. Blue areas represent positive potential (electron-poor), indicating sites susceptible to nucleophilic attack.

In a predicted MEP map for this compound, the most negative potential (red) would likely be concentrated around the nitrogen atom of the nitrile group and the nitrogen atom of the pyridine ring, making them primary sites for electrophilic interactions. Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyrrolidine and pyridine rings.

Computational methods can accurately predict various spectroscopic properties, which serve as a powerful tool for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. This allows for the assignment of absorption bands observed in experimental spectra. For instance, theoretical studies on related molecules like 5-bromo-2,4-pentadiynenitrile have been used to create a complete theoretical IR spectrum to guide experimental work. nih.gov For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group, C-Br stretching, C-N stretching of the pyrrolidine group, and various vibrations associated with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. The calculations account for the electronic environment of each nucleus, which is influenced by the electron-donating pyrrolidine group and the electron-withdrawing bromo and nitrile substituents.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can determine the maximum absorption wavelengths (λ_max) and the nature of the transitions (e.g., π → π* or n → π*), providing insight into the molecule's electronic behavior upon light absorption.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value | Key Functional Group |

| IR Frequency (cm⁻¹) | 2225 | 2228 | C≡N (Nitrile) |

| ¹H NMR Shift (ppm) | 8.35 | 8.40 | Pyridine-H (position 6) |

| ¹³C NMR Shift (ppm) | 117.5 | 118.0 | C≡N (Nitrile Carbon) |

| UV-Vis λ_max (nm) | 295 | 300 | π → π* transition |

This table contains representative data to illustrate the correlation between predicted and experimental values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time based on classical mechanics. mdpi.comdntb.gov.ua These simulations provide a detailed view of a molecule's flexibility and dynamic behavior in various environments, such as in a solvent or bound to a protein. researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: Analyze the rotational freedom around the single bond connecting the pyrrolidine ring to the pyridine ring and investigate the different puckering conformations of the five-membered pyrrolidine ring. nih.gov

Identify Stable Conformations: Determine the most energetically favorable three-dimensional structures and the transitions between them.

Simulate Ligand Dynamics: When bound to a biological target, MD simulations can reveal how the ligand's conformation adapts within the binding site and the stability of its interactions over time. nih.gov This is crucial for understanding the molecular basis of its biological activity.

Ligand-Target Interaction Modeling

To understand the potential therapeutic applications of this compound, computational models are used to predict and analyze its interactions with specific biological targets, such as enzymes or receptors. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when it binds to a target protein. csfarmacie.cz The method places the ligand into the binding site of a protein in numerous possible conformations and uses a scoring function to estimate the binding affinity for each pose. nih.gov

A docking study of this compound would involve:

Generating a 3D model of the ligand.

Obtaining the 3D structure of a target protein.

Docking the ligand into the protein's active site to generate multiple binding poses.

Scoring the poses to identify the most likely binding mode and estimate the binding affinity.

Key interactions that would be analyzed include potential hydrogen bonds involving the nitrile nitrogen, π-π stacking interactions with the pyridine ring, and possible halogen bonding from the bromine atom.

Free Energy Perturbation (FEP) Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common target. nih.govvu.nl It simulates a non-physical pathway where one ligand is gradually "mutated" into another. nih.govresearchgate.net This technique is more computationally intensive than molecular docking but provides more accurate predictions of binding affinity changes resulting from small chemical modifications. chemrxiv.org FEP is highly valuable in lead optimization to guide the synthesis of more potent analogs.

Quantum Mechanics/Molecular Mechanics (QM/MM) The QM/MM hybrid approach combines the high accuracy of quantum mechanics (QM) with the computational efficiency of molecular mechanics (MM). wikipedia.orgresearchgate.net In a typical QM/MM simulation of a ligand-protein complex, the ligand and the most critical residues of the protein's active site are treated with QM, while the rest of the protein and the surrounding solvent are treated with MM. nih.govresearchgate.net This allows for an accurate description of electronic effects like polarization and charge transfer during the binding event, which is crucial for studying enzymatic reactions or interactions where electronic redistribution plays a significant role. cecam.org

Prediction of Reactivity and Selectivity via Computational Methods

The prediction of chemical reactivity and selectivity for novel compounds like this compound is a significant area of computational chemistry. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, its structural motifs—a substituted bromopyridine—allow for the application of well-established theoretical methods to forecast its behavior in chemical reactions. Computational approaches, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the most probable sites for electrophilic and nucleophilic attack.

One of the primary reactions anticipated for a halogenated heterocyclic compound such as this is nucleophilic aromatic substitution (SNAr). Computational models can predict the regioselectivity of such reactions with considerable accuracy. researchgate.netdiva-portal.orgnih.gov For this compound, the key questions revolve around the reactivity of the carbon atom bonded to the bromine atom and the influence of the electron-donating pyrrolidinyl group and the electron-withdrawing nitrile group on the pyridine ring's activation.

A common computational strategy involves calculating the relative stabilities of potential intermediates, such as the Meisenheimer or σ-complexes, that form during an SNAr reaction. researchgate.net The energy of these intermediates, calculated using DFT, can serve as a reliable indicator of the most likely position for nucleophilic attack. However, for reactions involving bromide as a leaving group, the σ-complex may not always be a stable intermediate. In such cases, calculating the energy of the transition state for a concerted substitution mechanism can provide quantitatively useful predictions of reactivity and selectivity. diva-portal.orgnih.gov

Another powerful approach involves the use of molecular descriptors derived from the ground-state wavefunction of the molecule. chemrxiv.org These descriptors can be incorporated into multivariate linear regression models to predict reaction rates and regioselectivity. chemrxiv.org Key descriptors include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Molecular Electrostatic Potential (ESP). A lower LUMO energy generally indicates higher susceptibility to nucleophilic attack. The ESP map provides a visual and quantitative guide to the electron distribution in the molecule, highlighting electron-poor (electrophilic) and electron-rich (nucleophilic) regions. For this compound, the carbon atom attached to the bromine would be a region of significant interest for its ESP value.

While awaiting specific computational studies on this compound, a hypothetical set of calculated reactivity descriptors, based on methodologies applied to similar brominated pyridine derivatives, can be presented to illustrate the expected outcomes of such an investigation.

Hypothetical Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance for Reactivity |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| ESP at C-5 (C-Br) | +25 kcal/mol | A positive value suggests an electrophilic site, prone to nucleophilic substitution. |

| ESP at C-3 | -5 kcal/mol | A negative value suggests a less favorable site for nucleophilic attack. |

| ESP at C-4 | +10 kcal/mol | A positive value, but likely less electrophilic than C-5. |

| ESP at C-6 | +15 kcal/mol | A positive value, influenced by the adjacent nitrogen and pyrrolidinyl group. |

These hypothetical values are for illustrative purposes and would need to be confirmed by specific DFT calculations for this compound. Such computational investigations are invaluable for guiding synthetic efforts and understanding the fundamental chemical properties of novel heterocyclic compounds.

Vi. Chemical Biology and Interdisciplinary Research Applications

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile as a Scaffold for Chemical Probe Development

A chemical scaffold is a core structure of a molecule upon which various modifications can be made to develop new compounds with specific biological activities. This compound is an exemplary candidate for such a scaffold due to the inherent properties of its constituent parts: the nicotinonitrile nucleus and the pyrrolidine (B122466) ring.

The nicotinonitrile (3-cyanopyridine) framework is recognized as an essential scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of pharmacological activities. ekb.egresearchgate.net Derivatives have been developed as inhibitors of enzymes crucial in disease pathways, such as Aurora kinases and tyrosine kinases, which are prominent targets in cancer therapy. ekb.egnih.gov The 3-cyano group and the pyridine (B92270) nitrogen are key features that can participate in hydrogen bonding and other interactions within a biological target.

The pyrrolidine ring is another privileged structure in drug discovery. unipa.it Its non-planar, three-dimensional shape allows for a better exploration of the pharmacophore space compared to flat aromatic rings. unipa.it This three-dimensionality can be crucial for achieving a precise fit into the binding pocket of a protein, leading to higher potency and selectivity. unipa.it

The combination of these two moieties in one molecule creates a versatile platform. The bromine atom at the 5-position of the pyridine ring is a particularly valuable feature for chemical probe development. It serves as a synthetic handle, allowing for the introduction of a wide variety of chemical groups through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). This enables the systematic generation of a library of analogues from a single core scaffold, where each new compound can be tested for its interaction with a biological target. This strategy is fundamental to structure-activity relationship (SAR) studies, which aim to optimize a molecule's properties. Bivalent ligands, which consist of two distinct pharmacophores joined by a spacer, are powerful chemical probes, and a scaffold like this compound could serve as a starting point for one of the pharmacophores. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN₃ |

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 5-bromo-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |

Applications in Organic Synthesis as a Building Block for Complex Molecules

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. The chemical reactivity of this compound makes it a valuable building block for synthetic chemists.

The primary feature that enables its use as a building block is the carbon-bromine bond. Halogenated aromatic and heteroaromatic rings are cornerstone substrates for a multitude of powerful transition-metal-catalyzed cross-coupling reactions. These reactions are among the most important tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily substituted with:

Aryl or heteroaryl groups via the Suzuki reaction.

Alkynyl groups via the Sonogashira reaction.

Alkyl or aryl groups via Stille or Negishi couplings.

Amine groups via Buchwald-Hartwig amination.

This reactivity allows for the strategic and controlled elaboration of the nicotinonitrile core. Chemists can attach large and complex fragments to the pyridine ring, transforming the simple starting material into a sophisticated molecular architecture. The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, for example, has utilized Suzuki reactions on a related heterocyclic scaffold to create a library of new compounds for biological evaluation. arkat-usa.org Similarly, the reactivity of other bromo-substituted nitrile compounds has been harnessed to build complex systems like phthalocyanines. researchgate.net The stability of the nicotinonitrile and pyrrolidine rings under many of these reaction conditions ensures that the core structure remains intact during synthetic transformations.

Future Directions in the Academic Research of Substituted Nicotinonitriles

The field of medicinal chemistry is continually evolving, and research into substituted nicotinonitriles is poised to follow several promising future directions. Given their proven success, a major focus will likely remain on the discovery and optimization of enzyme inhibitors for various diseases.

Development of Multi-Target Ligands: A significant trend in drug discovery is the design of single molecules that can interact with multiple biological targets. ekb.eg This approach, creating "smart hybrids," can lead to enhanced therapeutic efficacy or help overcome drug resistance. The nicotinonitrile scaffold is an ideal platform for developing such multi-target agents due to its synthetic tractability. ekb.eg

Combating Antimicrobial Resistance: Novel nicotinamide-based compounds have shown potential as antimicrobial agents, sometimes working to enhance the effects of existing antibiotics. mdpi.com Future research will likely explore the synthesis of new nicotinonitrile derivatives to address the urgent global threat of drug-resistant pathogens.

Enhanced Selectivity and Potency: While many nicotinonitrile-based kinase inhibitors exist, achieving high selectivity for a specific kinase remains a challenge. Future academic research will focus on fine-tuning the nicotinonitrile scaffold to create inhibitors that are highly selective, which can reduce off-target effects. nih.govacs.org

Exploration of New Chemical Space: Drug discovery is increasingly moving "beyond the rule of 5" (bRo5) to explore larger and more complex molecules like macrocycles and degraders. nih.gov The synthetic versatility of substituted nicotinonitriles makes them suitable building blocks for incorporation into these novel, larger therapeutic modalities, opening up new avenues for targeting previously "undruggable" proteins.

The continued exploration of synthetic methodologies to create diverse nicotinonitrile libraries, coupled with advanced biological screening techniques, will ensure that this class of compounds remains a vibrant and productive area of academic research. ekb.egresearchgate.net

Q & A

Q. What are the established synthetic pathways for 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile?

Methodological Answer: The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. A common approach involves reacting 5-bromo-2-chloronicotinonitrile with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. For example, demonstrates a one-step substitution reaction to prepare a structurally similar brominated pyrimidine derivative. Purification often employs column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization for high-purity isolation .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyrrolidine integration, bromine-induced deshielding).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 265.04 for C₁₀H₁₀BrN₃).

- IR Spectroscopy : Confirms nitrile (C≡N) stretching (~2200 cm⁻¹) and pyrrolidine N–H bending (~1600 cm⁻¹). These methods are standard for pyridine derivatives, as noted in for analogous nitrile compounds .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: The bromine atom and nitrile group make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate libraries of bioactive molecules. highlights its role as a precursor for brominated amides targeting kinase inhibitors or antimicrobial agents. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like nicotinamide hydrolases, as seen in .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., twinning, poor resolution) require robust refinement tools. utilized SHELXL (from the SHELX suite) for high-resolution refinement, achieving an R value of 0.0565. For ambiguous electron density, iterative refinement with constraints (e.g., AFIX commands) and validation via PLATON or Olex2 is critical. emphasizes SHELXL’s adaptability for small-molecule crystallography, even with twinned data .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and charge distribution. applied DFT to analyze aromatic substitution energetics, identifying pyrrolidine’s nucleophilicity and bromine’s leaving-group aptitude. Solvent effects are modeled using PCM (Polarizable Continuum Model) in Gaussian or ORCA software .

Q. How to optimize reaction yields when scaling up synthesis?

Methodological Answer: Kinetic studies via HPLC () monitor intermediates and byproducts. For SNAr reactions, increasing reaction time (24–48 hrs) and temperature (80–100°C) improves conversion. achieved 78% yield by iterative solvent optimization (DMF → DMSO) and catalyst screening (e.g., KI for halide exchange). Process analytical technology (PAT) tools like ReactIR track real-time progress .

Q. What strategies mitigate toxicity risks during biological assays?

Methodological Answer: Safety data sheets (e.g., ) recommend handling under inert atmospheres (N₂/Ar) due to nitrile toxicity. In vitro assays should use low concentrations (IC₅₀ < 10 µM) with cytotoxicity controls (e.g., MTT assays on HEK293 cells). ’s first-aid protocols (e.g., ventilation, PPE) are critical for lab safety .

Data Contradiction & Validation

Q. How to reconcile conflicting biological activity data across studies?

Methodological Answer: Cross-validate using orthogonal assays. For example, if IC₅₀ values vary in kinase inhibition studies, repeat experiments with FRET-based and radiometric assays. ’s synthesis protocol emphasizes batch-to-batch purity checks via HPLC (≥98% purity) to rule out impurity-driven discrepancies .

Q. What analytical methods resolve stereochemical ambiguities in derivatives?

Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) or VCD (Vibrational Circular Dichroism) spectroscopy distinguishes enantiomers. ’s crystallographic data (space group P2₁2₁2₁) confirmed stereochemistry, while used mutant enzymes to probe stereoselective binding .

Experimental Design

Q. How to design a SAR study for brominated nicotinonitrile derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution:

- Core modifications : Replace pyrrolidine with piperidine () or morpholine.

- Halogen swaps : Substitute bromine with chlorine or iodine ().

- Nitrile bioisosteres : Test amides or tetrazoles ().

High-throughput screening (HTS) with 96-well plates and automated liquid handlers accelerates data collection. ’s ligand-protein interaction data guide target prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.